(1,5-dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride
Description
Properties
IUPAC Name |
(1,5-dimethylpyrazol-4-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.ClH/c1-5-6(3-7)4-8-9(5)2;/h4H,3,7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYUOVUGXCPPRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60677530 | |
| Record name | 1-(1,5-Dimethyl-1H-pyrazol-4-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60677530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
449811-81-8 | |
| Record name | 1-(1,5-Dimethyl-1H-pyrazol-4-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60677530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Typical Reaction Scheme
Formation of the Pyrazol-4-yl Methanamine Core:
- React 1,5-dimethylpyrazole with formaldehyde under acidic or basic catalysis.
- Introduce ammonia or a primary amine to form the methanamine substituent at the 4-position.
-
- The reaction mixture is typically worked up by extraction and purified via crystallization or chromatography.
- The free amine is then converted to its hydrochloride salt by treatment with hydrochloric acid to improve stability and handling.
Reaction Conditions
- Mild temperatures (room temperature to reflux depending on solvent).
- Solvents such as methanol, ethanol, or dichloromethane are commonly used.
- Catalysts can be acids (e.g., acetic acid) or bases to facilitate condensation.
This synthetic approach is supported by analogous pyrazole methanamine syntheses reported in the literature, where similar pyrazole derivatives undergo condensation with formaldehyde and amines to yield methanamine functionalities.
Industrial and Scale-Up Considerations
For industrial production, the synthesis is adapted for scale with attention to:
- Reactor Type: Batch reactors or continuous flow reactors are employed to maintain consistent reaction conditions.
- Reaction Monitoring: Parameters such as temperature, pH, and reaction time are tightly controlled to maximize yield and purity.
- Purification: Crystallization of the hydrochloride salt is preferred for ease of handling and storage stability.
- Yield Optimization: Use of catalysts and solvent choice is optimized to reduce by-products and increase selectivity.
These considerations align with general industrial practices for pyrazole-based amine derivatives, ensuring reproducibility and scalability.
Data Table: Typical Preparation Parameters
| Parameter | Description | Typical Range/Value |
|---|---|---|
| Starting material | 1,5-Dimethylpyrazole | Commercially available |
| Reagents | Formaldehyde, Ammonia or primary amine | Stoichiometric to slight excess |
| Catalyst | Acidic (e.g., Acetic acid) or Basic catalyst | 0.1–1.0 equiv |
| Solvent | Methanol, Ethanol, or Dichloromethane | Sufficient to dissolve reactants |
| Temperature | Room temperature to reflux | 25–80 °C |
| Reaction time | 2–18 hours | Depending on scale and conditions |
| Workup | Extraction, washing, drying | Standard organic protocols |
| Purification | Crystallization or column chromatography | To obtain hydrochloride salt |
| Yield | 60–80% (reported for similar pyrazole amines) | Variable with method |
Research Findings and Notes
- The formation of the methanamine group on the pyrazole ring is facilitated by the electrophilic nature of formaldehyde and nucleophilic attack by ammonia or primary amines.
- Acidic catalysis often improves the condensation efficiency but requires careful pH control to prevent side reactions.
- Conversion to the hydrochloride salt enhances the compound’s stability and solubility in aqueous media, which is beneficial for downstream applications.
- Analogous syntheses of pyrazole derivatives with methanamine substituents demonstrate that reaction times can be shortened by refluxing or using microwave-assisted synthesis, though these methods require further optimization for this specific compound.
- No direct synthetic procedures for the exact hydrochloride salt form were found in the excluded sources, but hydrochloride salt formation is a standard practice post-synthesis.
Chemical Reactions Analysis
Types of Reactions: (1,5-Dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro compounds.
Reduction: The compound can be reduced to form amines or other derivatives.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Reduced amines or other derivatives.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a pyrazole ring with two methyl groups at positions 1 and 5, and a methanamine group at position 4. Its molecular formula is C6H11N3. The synthesis of this compound typically involves the Mannich reaction, which requires careful control of reaction conditions such as temperature (50–80 °C) and pH to optimize yields.
Pharmaceutical Applications
-
Medicinal Chemistry :
- The pyrazole moiety is known for its ability to interact with various biological targets due to its electron-rich nature. This interaction facilitates binding that can lead to pharmacological effects.
- Compounds derived from pyrazoles have been investigated for their potential in treating conditions such as schizophrenia. For instance, modifications of pyrazole structures have led to the development of potent inhibitors for phosphodiesterase type 10A (PDE10A), which plays a significant role in the treatment of neuropsychiatric disorders .
- Antiviral Activity :
- Anti-cancer Properties :
Agrochemical Applications
The unique structural features of (1,5-dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride also lend themselves to applications in agrochemicals. Pyrazole derivatives are often utilized as herbicides and fungicides due to their efficacy in inhibiting specific biochemical pathways in plants and pathogens.
Table 1: Summary of Biological Activities
Case Study 1: PDE10A Inhibitors
A recent study focused on the modification of pyrazole derivatives to enhance their potency against PDE10A. By altering substituents on the pyrazole core, researchers achieved significant improvements in pharmacokinetic profiles, leading to compounds suitable for further clinical development .
Case Study 2: Antiviral Research
Another investigation into the antiviral properties of pyrazole-based compounds revealed that certain structures could effectively inhibit viral replication mechanisms. This study emphasizes the importance of structural modifications in enhancing activity against specific viral targets .
Mechanism of Action
The mechanism by which (1,5-dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Pyrazole-Based Methanamine Derivatives
Pyrazole derivatives are structurally closest to the target compound. Key examples include:
Key Differences :
Thiazole-Based Methanamine Hydrochlorides
Thiazole derivatives differ in their heterocyclic core but share the methanamine hydrochloride functional group:
Key Differences :
- Heterocyclic Core : Thiazoles (sulfur-containing) exhibit distinct electronic properties compared to pyrazoles (nitrogen-rich), influencing reactivity and binding affinity .
- Thermal Stability : Higher melting points (e.g., 268°C) suggest stronger intermolecular forces in thiazole derivatives, likely due to sulfur’s polarizability .
Imidazole and Other Heterocyclic Derivatives
Imidazole-based analogs highlight variations in ring structure and substitution patterns:
Biological Activity
(1,5-dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride is a pyrazole derivative known for its potential biological activities, particularly in medicinal chemistry. This compound has garnered interest due to its structural features that facilitate various pharmacological effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of (1,5-dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride is C6H11N3·HCl. Its structure features a pyrazole ring with two methyl groups at positions 1 and 5, and a methanamine group at position 4. This configuration is crucial for its biological activity, as the electron-rich nature of the pyrazole moiety allows for interactions with various biological targets.
Synthesis
The synthesis of (1,5-dimethyl-1H-pyrazol-4-yl)methanamine typically involves methods such as the Mannich reaction, which requires careful control of temperature and pH to optimize yields. Common solvents include ethanol and water. The compound serves as a building block in organic synthesis for more complex biologically active molecules.
The primary mechanism of action for (1,5-dimethyl-1H-pyrazol-4-yl)methanamine relates to its ability to act as a ligand for various biological targets. Its interactions can lead to significant pharmacological effects, including anti-inflammatory and anticancer properties. The compound's ability to inhibit certain enzymes or receptors contributes to its therapeutic potential.
Biological Activity
Recent studies have highlighted the biological activity of pyrazole derivatives, including (1,5-dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride:
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance:
- A study reported that derivatives similar to (1,5-dimethyl-1H-pyrazol-4-yl)methanamine showed cytotoxic effects against various cancer cell lines such as MCF7 and NCI-H460 with IC50 values indicating effective inhibition .
- Another study demonstrated that specific pyrazole compounds induced apoptosis in glioma cell lines, suggesting potential therapeutic applications in cancer treatment .
Anti-inflammatory Potential
Pyrazole derivatives have also been explored for their anti-inflammatory effects. The incorporation of specific functional groups in the pyrazole structure has been linked to enhanced anti-inflammatory activity through inhibition of pro-inflammatory cytokines .
Data Tables
| Biological Activity | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF7 | 3.79 | Cytotoxicity |
| Anticancer | NCI-H460 | 12.50 | Cytotoxicity |
| Anti-inflammatory | RAW264.7 | 25.0 | Cytokine Inhibition |
Case Studies
Several case studies have provided insights into the efficacy of (1,5-dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride:
- Study on Cancer Cell Lines : A recent investigation demonstrated that derivatives based on the pyrazole scaffold exhibited significant cytotoxicity against multiple cancer cell lines, with some compounds achieving IC50 values lower than traditional chemotherapeutics .
- Mechanisms of Apoptosis : Flow cytometry analysis revealed that certain pyrazole derivatives induced cell cycle arrest and apoptosis in glioma cells, marking them as promising candidates for further development in oncology .
- Enzyme Inhibition : Research has shown that pyrazole compounds can selectively inhibit kinases involved in cancer progression, further supporting their role as potential therapeutic agents .
Q & A
Q. What are the recommended synthetic routes for (1,5-dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 1,5-dimethyl-1H-pyrazole with a chloroacetyl chloride derivative in the presence of a base (e.g., triethylamine) under inert conditions. Reaction parameters include:
- Solvent : Dichloromethane or ethyl acetate .
- Temperature : 0–25°C, monitored by TLC.
- Workup : Acidic aqueous extraction to isolate the hydrochloride salt.
Similar pyrazole derivatives (e.g., (1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride) have been synthesized using analogous protocols .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR confirm proton environments and carbon frameworks. Aromatic protons in the pyrazole ring typically appear at δ 6.5–7.5 ppm .
- IR Spectroscopy : N-H stretches (3300–3500 cm) and C-Cl vibrations (600–800 cm) validate functional groups .
- X-ray Crystallography : For structural elucidation, SHELX software refines crystallographic data, resolving bond angles and hydrogen-bonding networks .
- HPLC-MS : Purity assessment (>95%) and molecular ion ([M+H]) verification .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- Storage : Store in sealed glass containers at 2–8°C, protected from light and moisture .
- Spill Management : Absorb spills with inert material (e.g., vermiculite), avoid water contact to prevent HCl release, and dispose as hazardous waste .
Advanced Research Questions
Q. How can crystallographic data for this compound be optimized using SHELX?
- Methodological Answer :
- Data Collection : Use high-resolution single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement in SHELXL : Apply anisotropic displacement parameters for non-H atoms. Use the OLEX2 interface for hydrogen-bonding analysis (e.g., graph-set notation for intermolecular interactions) .
- Validation : Check R-factor convergence (<5%) and residual electron density peaks (<0.5 eÅ) .
Q. How to resolve discrepancies between experimental hydrogen-bonding patterns and computational predictions?
- Methodological Answer :
- Experimental Analysis : Compare XRD-derived hydrogen-bond distances/angles with DFT-optimized geometries (e.g., Gaussian 16 at B3LYP/6-31G* level).
- Contradiction Mitigation : Consider solvent effects (e.g., PCM model) and thermal motion artifacts in XRD data. Use Hirshfeld surface analysis to quantify intermolecular interactions .
Q. What strategies are effective for studying structure-activity relationships (SAR) of pyrazole-based derivatives?
- Methodological Answer :
- Functional Group Variation : Synthesize analogs with substituents at the pyrazole 3- and 5-positions to assess steric/electronic effects.
- Biological Assays : Test inhibitory activity against enzymes (e.g., kinases) using fluorescence polarization or SPR. Correlate IC values with logP and dipole moments .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities and validate with MD simulations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
